4-Bromo-3,5,7-trichloroquinoline
Description
4-Bromo-3,5,7-trichloroquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 4-position and chlorine atoms at the 3-, 5-, and 7-positions of the quinoline scaffold.
Quinolines with multiple halogen substituents are of significant interest in medicinal chemistry, as halogen atoms enhance lipophilicity, influence electronic properties, and serve as leaving groups in nucleophilic substitutions or metal-catalyzed couplings .
Properties
CAS No. |
1211143-11-1 |
|---|---|
Molecular Formula |
C9H3BrCl3N |
Molecular Weight |
311.384 |
IUPAC Name |
4-bromo-3,5,7-trichloroquinoline |
InChI |
InChI=1S/C9H3BrCl3N/c10-9-6(13)3-14-7-2-4(11)1-5(12)8(7)9/h1-3H |
InChI Key |
ZCSJURKSFUBCKG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1Cl)C(=C(C=N2)Cl)Br)Cl |
Synonyms |
4-Bromo-3,5,7-trichloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 4-Bromo-3,5,7-trichloroquinoline with structurally related halogenated quinolines and isoquinolines:
Key Differences and Implications
Substituent Positioning: The position of bromine and chlorine significantly impacts reactivity. For example, this compound allows sequential functionalization at C4 (bromine as a leaving group) and C3/C5/C7 (chlorine for further substitutions), whereas 3-Bromo-4,5,7-trichloroquinoline prioritizes reactivity at C3 . 6-Bromo-4-chloro-3-nitroquinoline introduces a nitro group, which enhances electrophilicity for reduction or displacement reactions .
Physical Properties: Nitro-substituted derivatives (e.g., 6-Bromo-4-chloro-3-nitroquinoline) exhibit higher molecular weights and distinct solubility profiles (e.g., in DMSO or chloroform) compared to purely halogenated quinolines . Tetrahydroisoquinolines (e.g., 5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline) feature saturated rings, improving conformational flexibility and bioavailability in drug design .
Applications: this compound and its analogues are critical in synthesizing pyrrolo[1,2-b]pyridazine derivatives, as seen in European patent applications for kinase inhibitors . Bromo-chloro quinolines serve as precursors in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation for complex heterocycles .
Research Findings and Trends
- Synthetic Utility: Bromo-chloro quinolines are pivotal in multi-step syntheses. For instance, 4-Bromo-3,5-difluorophenyl intermediates are used to construct kinase inhibitors with nanomolar potency .
- Structure-Activity Relationships (SAR): Introducing trifluoromethyl groups (e.g., in 5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline) enhances target binding and metabolic stability in CNS drug candidates .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-Bromo-3,5,7-trichloroquinoline via halogenation?
- Methodology : Halogenation typically involves introducing bromine and chlorine atoms to a quinoline backbone. Key steps include:
- Substrate preparation : Start with a quinoline derivative (e.g., 3,5,7-trichloroquinoline) and use brominating agents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under anhydrous conditions .
- Temperature control : Reactions are often conducted at 80–120°C in inert solvents (e.g., dichloromethane or tetrahydrofuran) to prevent side reactions .
- Catalysts : Lewis acids like FeCl₃ or AlCl₃ enhance regioselectivity and yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms halogen positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ≈ 323.8 Da) and isotopic patterns for bromine/chlorine .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and monitors reaction progress .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation be addressed to avoid undesired isomers?
- Methodology :
- Directing groups : Introduce temporary substituents (e.g., methoxy or nitro groups) to steer bromination/chlorination to specific positions, followed by deprotection .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions .
- Computational modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .
Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolines?
- Methodology :
- Dose-response standardization : Use IC₅₀/EC₅₀ assays with consistent cell lines (e.g., HeLa or MCF-7 for anticancer studies) and controls .
- Metabolic stability tests : Evaluate compound stability in liver microsomes to account for false negatives due to rapid degradation .
- Structural analogs : Compare activity across derivatives (e.g., 6-Bromo-4-chloroquinoline vs. This compound) to isolate substituent effects .
Q. How can computational tools predict the electronic properties of this compound for materials science applications?
- Methodology :
- DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps (e.g., ~3.5 eV for semiconductor potential) .
- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize inhibitory activity .
- QSAR modeling : Correlate substituent electronegativity (Cl/Br) with observed redox potentials in cyclic voltammetry .
Data Interpretation and Validation
Q. What statistical methods ensure reproducibility in synthetic yield optimization?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify significant factors via ANOVA .
- Control charts : Monitor batch-to-batch variability (e.g., ±5% yield tolerance) .
- Cross-validation : Replicate high-yield conditions (≥80%) across independent labs to confirm robustness .
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for halogenated quinolines?
- Methodology :
- Reference standards : Compare with authenticated spectra from PubChem or EPA DSSTox .
- Deuterated solvents : Ensure consistency in solvent (e.g., CDCl₃ vs. DMSO-d6) to avoid solvent-induced shift variations .
- Collaborative validation : Share raw data (FID files) via platforms like NMRium for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
